molecular formula C17H17ClN6O3 B1671324 Eszopiclone CAS No. 138729-47-2

Eszopiclone

Numéro de catalogue: B1671324
Numéro CAS: 138729-47-2
Poids moléculaire: 388.8 g/mol
Clé InChI: GBBSUAFBMRNDJC-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eszopiclone is the active S-enantiomer of zopiclone and is classified as a non-benzodiazepine, cyclopyrrolone hypnotic agent . Its primary research applications lie in the study of sleep mechanisms and insomnia. The compound's mechanism of action is associated with the GABA receptor complex, where it is thought to bind near or allosterically to benzodiazepine receptors, thereby enhancing the inhibitory effects of GABA in the central nervous system . This action results in sedative, hypnotic, and anxiolytic effects, making it a valuable tool for neuroscientific research. Pharmacokinetically, this compound is rapidly absorbed, with a time to peak concentration of approximately 1 hour . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1, and has an elimination half-life of about 6 hours . Key metabolites include S-desmethylzopiclone and zopiclone-N-oxide, which demonstrate significantly less activity than the parent compound . Researchers utilize this compound to investigate its effects on sleep onset latency, sleep maintenance, and wake time after sleep onset . Its distinct pharmacological profile, including a more selective receptor binding profile compared to benzodiazepines, offers a critical point of comparison in psychopharmacological studies. This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046086
Record name Eszopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eszopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESZOPICLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eszopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to light-yellow crystalline solid

CAS No.

138729-47-2
Record name Eszopiclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138729-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eszopiclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138729472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eszopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESZOPICLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX80K71OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESZOPICLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eszopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202-203
Record name Eszopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00402
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ésopiclone implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Une méthode courante implique la réaction de l'acide 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-carboxylique avec la 4-méthylpipérazine en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour former le produit souhaité . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.

Méthodes de production industrielle

La production industrielle de l'ésopiclone implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres réactionnels tels que la température, le solvant et le temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour s'assurer qu'il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Mécanisme d'action

L'ésopiclone exerce ses effets en se liant au complexe récepteur GABA-A à un site distinct du site de liaison des benzodiazépines. Cette interaction renforce les effets inhibiteurs du GABA, conduisant à une augmentation de l'influx d'ions chlorure et à l'hyperpolarisation de la membrane neuronale. Le résultat est un effet sédatif et hypnotique qui aide à induire et à maintenir le sommeil. L'ésopiclone a une affinité particulière pour les sous-unités du récepteur GABA-A contenant l'isoforme alpha-1.

Applications De Recherche Scientifique

Treatment of Insomnia

Clinical Efficacy
Eszopiclone has been extensively studied for its effectiveness in treating insomnia. A randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly improved total sleep time and sleep efficiency compared to placebo over a six-month period. Patients reported reductions in sleep latency and awakenings, with sustained improvements in daytime functioning .

Comparison with Zopiclone
A phase III clinical trial compared this compound with zopiclone, revealing that this compound was non-inferior in efficacy while also increasing total sleep time and sleep efficiency . The study highlighted common side effects such as dysgeusia and headache but affirmed the safety profile of both medications.

Neuroprotective Properties

Recent studies have suggested that this compound may possess neuroprotective properties. In an experimental model involving apnea-induced neurodegeneration in guinea pigs, this compound administration significantly reduced apoptosis in hippocampal neurons. This effect was attributed to its ability to suppress excitotoxicity, indicating a potential role in protecting against neurodegenerative processes beyond its hypnotic effects .

Management of Obstructive Sleep Apnea

This compound has also been investigated for its effects on obstructive sleep apnea (OSA). A study showed that this compound increased the respiratory arousal threshold and reduced the apnea-hypopnea index (AHI) in patients without marked overnight hypoxemia. This suggests that this compound may enhance sleep quality in OSA patients by mitigating apneic events without exacerbating hypoxemia .

Treatment of Nocturnal Awakenings

In cases where insomnia is complicated by nocturnal awakenings associated with conditions such as nocturia, this compound has shown promise. A clinical trial assessed its efficacy in patients experiencing frequent awakenings due to urination at night, demonstrating significant improvements in sleep continuity and overall satisfaction with sleep quality .

Data Summary

Application Efficacy Findings Study Reference
Treatment of InsomniaImproved total sleep time and efficiency; reduced sleep latency
Comparison with ZopicloneNon-inferior efficacy; increased total sleep time
Neuroprotective PropertiesReduced apoptosis in hippocampal neurons during apnea
Management of Obstructive Sleep ApneaIncreased arousal threshold; reduced AHI without worsening hypoxemia
Treatment of Nocturnal AwakeningsEnhanced sleep continuity; improved patient satisfaction

Mécanisme D'action

Eszopiclone exerts its effects by binding to the GABA-A receptor complex at a site distinct from the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. The result is a sedative and hypnotic effect that helps to induce and maintain sleep . This compound has a particular affinity for GABA-A receptor subunits containing the alpha-1 isoform .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacological and Clinical Comparisons

Eszopiclone is compared with other Z-drugs (non-BZD hypnotics) and BZDs based on receptor selectivity, pharmacokinetics, efficacy, and safety.

Parameter This compound Zopiclone (Racemic) Zolpidem Zaleplon Diazepam (BZD)
Receptor Selectivity α1β2γ2/γ3 subunits α1β2γ2/γ3 subunits α1β2γ2 subunit α1β2γ2 subunit Pan-GABAA
Half-life (hours) 6 (9 in elderly) 3.5–6.5 2.5 1 20–50
Efficacy Sustained TST/SL improvement Moderate SL improvement Short-term SL improvement Ultra-short-term SL improvement Broad anxiolytic/sedative
Adverse Effects Bitter taste (34%), headache Bitter taste (less frequent) Next-day sedation, amnesia Minimal residual effects Dependence, cognitive impairment

Key Research Findings

  • vs. Zopiclone : this compound demonstrates superior efficacy in sleep maintenance compared to racemic zopiclone. In ligand fingerprint and pharmacophore analyses, this compound clusters with GABAA modulators targeting γ3 subunits, correlating with its higher IC50 and stronger association with resolving sleep disturbances . Racemic zopiclone lacks this specificity, likely due to antagonistic effects of its R-enantiomer .
  • vs. Zolpidem : this compound disrupts hippocampal ripple oscillations (critical for memory consolidation), while zolpidem enhances them. This explains this compound’s association with memory deficits and zolpidem’s neutral/positive cognitive effects . Zolpidem also carries a higher risk of motor vehicle accidents compared to this compound at equivalent doses .
  • vs. Zaleplon : Zaleplon’s ultra-short half-life (1 hour) limits its use to sleep initiation, whereas this compound’s longer duration supports sleep maintenance .
  • vs. BZDs : this compound lacks BZD-like reductions in slow-wave sleep or REM sleep, reducing risks of dependence and withdrawal .

Unique Properties

Activité Biologique

Eszopiclone, a non-benzodiazepine hypnotic agent, is primarily used for the treatment of insomnia. Its biological activity is closely associated with its interaction with the gamma-aminobutyric acid (GABA) receptor system, particularly the GABA-A receptor subtypes. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and various research findings related to this compound.

This compound's sedative effects are primarily attributed to its binding to GABA-A receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). The compound exhibits a high affinity for specific GABA-A receptor subunits (α1, α3, and α5), enhancing GABAergic transmission and leading to CNS depression . This action results in its hypnotic properties, making it effective for inducing sleep.

Key Pharmacological Properties

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour post-administration. The mean area under the curve (AUC) after a 3 mg dose is 278 ng/mL × h .
  • Distribution : Estimated volume of distribution is 89.9 L, with 52-59% plasma protein binding .
  • Metabolism : Primarily metabolized by CYP3A4, with significant metabolites including S-desmethylzopiclone, which has limited activity .

Clinical Efficacy

Numerous studies have evaluated this compound's effectiveness in improving sleep parameters among patients with insomnia. A systematic review and meta-analysis highlighted that this compound significantly improves subjective sleep latency, wake after sleep onset, and total sleep time across various time points from one week to six months .

Comparative Studies

A randomized controlled trial compared this compound with zopiclone in treating insomnia. Results indicated that this compound was non-inferior to zopiclone concerning total sleep time and sleep efficiency as measured by polysomnography . The following table summarizes key findings from this comparison:

ParameterThis compoundZopicloneP-value
Total Sleep Time (TST)360.08 min297.86 min<0.0001
Sleep Efficiency (SE)90%86%0.018
Sleep Latency (SL)No significant differenceNo significant difference0.151
Time Awake After Sleep Onset (WASO)Significant decreaseSignificant decrease<0.0001

Safety Profile

This compound has been generally well-tolerated in clinical trials; however, some adverse effects have been reported. Common side effects include dizziness, an unpleasant taste, somnolence, and dry mouth . Notably, elderly patients may experience different adverse reactions compared to younger populations .

Case Studies and Research Findings

  • Elderly Patients : A study focusing on older adults demonstrated that this compound significantly improved sleep quality and daytime functioning compared to placebo over a 12-week period .
  • Combination Therapy : Recent research indicated that combining this compound with other therapeutic agents could enhance sleep quality in specific populations, such as stroke patients .
  • Long-Term Effects : Longitudinal studies suggest sustained efficacy of this compound over extended periods without significant tolerance development .

Q & A

Basic Research Questions

Q. What are the primary methodological considerations for designing in vivo studies to evaluate Eszopiclone’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer : In vivo studies require strict adherence to species-specific metabolic pathways and dose-response calibration. Use randomized, blinded designs with control groups (e.g., placebo or active comparator) to minimize bias . Validate plasma concentration measurements via HPLC-MS/MS for accuracy . Ensure sample sizes are justified using power analysis to detect clinically meaningful effect sizes (e.g., sleep latency reduction ≥20%) .

Q. How can researchers systematically address contradictory findings in this compound’s efficacy across demographic subgroups (e.g., age, sex)?

  • Answer : Conduct stratified subgroup analyses with pre-specified hypotheses to avoid data dredging. Use meta-regression techniques to explore heterogeneity in pooled datasets, adjusting for covariates like hepatic function or CYP3A4 activity . Transparently report confidence intervals and p-values without selective outcome emphasis .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?

  • Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: “In adults with insomnia (P), does this compound (I) compared to zolpidem (C) alter GABA_A receptor subunit composition (O) over 8 weeks (T)?” . Pair with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing this compound’s long-term safety data, particularly for rare adverse events (e.g., complex sleep behaviors)?

  • Answer : Employ time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models) to account for variable follow-up durations. For rare events, use Bayesian hierarchical models to borrow strength across subgroups or historical data . Sensitivity analyses should test robustness against missing data assumptions (e.g., multiple imputation) .

Q. How can in vitro models of GABA_A receptor plasticity be standardized to assess this compound’s tolerance mechanisms?

  • Answer : Use primary neuronal cultures or transfected HEK293 cells expressing human GABA_A subunits (e.g., α1β2γ2). Standardize agonist exposure times and washout periods to mimic clinical dosing. Quantify receptor internalization via fluorescence microscopy and surface biotinylation assays . Validate findings with electrophysiological recordings (patch-clamp) .

Q. What strategies mitigate confounding in observational studies investigating this compound’s association with daytime cognitive impairment?

  • Answer : Implement propensity score matching to balance baseline characteristics (e.g., comorbidities, concomitant medications). Use instrumental variable analysis to address unmeasured confounders . Triangulate findings with randomized crossover trials measuring objective neurocognitive metrics (e.g., Psychomotor Vigilance Task) .

Methodological Challenges and Solutions

Q. How should researchers handle batch variability in this compound’s stability during long-term storage for preclinical assays?

  • Answer : Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use validated stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products. Store aliquots at -80°C with desiccants and document chain-of-custody protocols .

Q. What criteria define translational relevance when extrapolating this compound’s rodent sleep data to human circadian rhythms?

  • Answer : Align dosing schedules with species-specific circadian phases (e.g., rodent active phase vs. human nighttime). Measure biomarkers like melatonin or core body temperature rhythms. Use pharmacokinetic allometric scaling to adjust doses .

Data Reporting Standards

  • Raw Data : Deposit high-dimensional datasets (e.g., RNA-seq, pharmacokinetic curves) in repositories like Figshare or Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
  • Negative Results : Publish in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eszopiclone
Reactant of Route 2
Reactant of Route 2
Eszopiclone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.